Home > Products > Screening Compounds P111477 > 5,6-Dihydro-5-azacytidine
5,6-Dihydro-5-azacytidine - 62488-57-7

5,6-Dihydro-5-azacytidine

Catalog Number: EVT-307216
CAS Number: 62488-57-7
Molecular Formula: C8H14N4O5
Molecular Weight: 246.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6-Dihydro-5-azacytidine (DHAC) is a chemically stable and soluble analog of 5-azacytidine, a known antitumor agent. [, ] DHAC exhibits cytostatic activity against various cancer cell lines, including mouse leukemic L1210 cells and human lymphoid cell lines. [, ] It serves as a valuable tool in epigenetic research due to its ability to inhibit DNA methylation, thereby altering gene expression. [, , ]

5-Azacytidine

    Compound Description: 5-Azacytidine is a pyrimidine nucleoside analogue of cytidine. It acts as a potent inhibitor of DNA methyltransferases, leading to the hypomethylation of DNA and changes in gene expression. It exhibits cytostatic activity against various cancer cells, including mouse leukemic L1210 cells .

    Relevance: 5-Azacytidine is the parent compound of 5,6-Dihydro-5-azacytidine, differing only in the saturation of the 5,6-double bond in the pyrimidine ring. While both compounds exhibit similar biological activities, including DNA methylation inhibition and cytostatic effects, 5,6-Dihydro-5-azacytidine is significantly more chemically stable in aqueous solutions compared to 5-Azacytidine , .

2'-Deoxy-5-azacytidine (Decitabine)

    Compound Description: 2'-Deoxy-5-azacytidine, also known as decitabine, is a deoxyribonucleoside analogue of 5-azacytidine. Like its parent compound, decitabine inhibits DNA methyltransferases, leading to DNA hypomethylation and the potential reactivation of silenced genes. It is currently used in the treatment of myelodysplastic syndromes and certain types of leukemia .

2'-Deoxy-5,6-dihydro-5-azacytidine

    Compound Description: 2'-Deoxy-5,6-dihydro-5-azacytidine is a deoxyribonucleoside analogue of 5,6-dihydro-5-azacytidine. This compound exhibits potent antiviral activity against HIV by causing mutations after incorporation into proviral DNA, leading to lethal mutagenesis .

    Relevance: 2'-Deoxy-5,6-dihydro-5-azacytidine is the deoxyribonucleoside counterpart of 5,6-Dihydro-5-azacytidine, lacking the 2'-hydroxyl group on the sugar moiety. This structural difference leads to distinct biological activities. While 5,6-Dihydro-5-azacytidine is primarily studied for its antitumor properties, the deoxy derivative displays significant antiviral activity, highlighting the importance of structural modifications in drug design .

6-Azacytidine

    Compound Description: 6-Azacytidine is a pyrimidine nucleoside analogue with a nitrogen atom replacing the carbon atom at position 6 of the cytidine ring. Like 5-Azacytidine and 5,6-Dihydro-5-azacytidine, 6-Azacytidine exhibits cytostatic activity, albeit at higher doses .

    Relevance: 6-Azacytidine shares the pyrimidine ring structure with 5,6-Dihydro-5-azacytidine, but with the nitrogen substitution at the 6 position instead of the 5 position. Although both compounds demonstrate cytostatic properties, 6-Azacytidine generally requires higher concentrations to induce similar effects, suggesting that the position of the nitrogen substitution significantly influences their potencies .

5-Fluoro-2'-deoxycytidine

    Compound Description: 5-Fluoro-2'-deoxycytidine is a deoxycytidine analogue with a fluorine atom at position 5 of the cytosine ring. It exhibits significant cytotoxicity and is known to induce cell morphology changes, trifluorothymidine resistance, and micronuclei formation in various cell lines .

1-β-D-Arabinofuranosylcytosine (Ara-C)

    Compound Description: 1-β-D-Arabinofuranosylcytosine, commonly known as Ara-C, is a pyrimidine nucleoside analogue of cytidine. It is an established chemotherapeutic agent used to treat various cancers, including acute myeloid leukemia . Its mechanism of action involves incorporating into DNA, leading to the inhibition of DNA synthesis.

Overview

5,6-Dihydro-5-azacytidine is a nucleoside analog derived from 5-azacytidine, characterized by the saturation of the double bond between the 5 and 6 positions of the pyrimidine ring. This structural modification enhances its stability and reduces cytotoxicity compared to its parent compound. The compound exhibits significant potential in epigenetic research and therapeutic applications, particularly in the context of cancer treatment due to its ability to inhibit DNA methylation.

Source

5,6-Dihydro-5-azacytidine was first synthesized as a derivative of 5-azacytidine, which has been studied extensively since its discovery in the 1970s. The synthesis process involves reducing 5-azacytidine using alkali metal borohydrides in specific solvents, followed by hydrolysis to yield the desired product .

Classification

5,6-Dihydro-5-azacytidine is classified as a nucleoside analog and falls under the category of antimetabolites. Its primary mechanism involves interference with DNA methylation processes, making it a candidate for cancer therapies aimed at reactivating silenced genes.

Synthesis Analysis

Methods

The synthesis of 5,6-dihydro-5-azacytidine typically involves the following steps:

  1. Reduction of 5-Azacytidine: The reduction is performed using alkali metal borohydrides such as sodium borohydride in a solvent like hexamethylphosphoramide. This process converts the double bond in the triazine ring to a single bond .
  2. Formation of Boron Complex: The reduced nucleoside initially forms a boron complex that stabilizes the intermediate product.
  3. Hydrolysis: The boron complex is then hydrolyzed with hydrochloric acid to yield 5,6-dihydro-5-azacytidine as a hydrochloride salt .

Technical Details

The synthesis is notable for its use of specific reducing agents and solvents that optimize yield and purity. For instance, using sodium borohydride in hexamethylphosphoramide has been shown to produce superior results compared to other methods .

Molecular Structure Analysis

Structure

The molecular structure of 5,6-dihydro-5-azacytidine can be represented as follows:

  • Molecular Formula: C₈H₁₀N₄O₃
  • Molecular Weight: Approximately 198.19 g/mol
  • Structural Features: The compound retains the pyrimidine ring characteristic of nucleosides but lacks the double bond between positions 5 and 6.

Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the structure and purity of synthesized 5,6-dihydro-5-azacytidine .

Chemical Reactions Analysis

Reactions

5,6-Dihydro-5-azacytidine participates in various chemical reactions typical of nucleosides:

  1. Inhibition of DNA Methylation: It acts by trapping DNA methyltransferases, thereby inhibiting their function and leading to hypomethylation of DNA .
  2. Incorporation into RNA: Like other nucleoside analogs, it can be incorporated into RNA during transcription, affecting protein synthesis .

Technical Details

The compound's hydrolytic stability is attributed to the saturation of the double bond, which prevents nucleophilic attack by water at position 6 . This property makes it less cytotoxic compared to other analogs.

Mechanism of Action

Process

The primary mechanism by which 5,6-dihydro-5-azacytidine exerts its effects involves:

  1. DNA Hypomethylation: By inhibiting DNA methyltransferases, it leads to reduced methylation levels across various genes, potentially reactivating silenced genes associated with tumor suppression.
  2. RNA Synthesis Interference: Its incorporation into RNA disrupts normal RNA function, contributing to its antitumor activity .

Data

Studies indicate that at low doses, it effectively reduces DNA methylation without significant cytotoxicity, making it a promising candidate for therapeutic applications in epigenetic therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: The hydrochloride salt has a melting point of approximately 180°–181°C (decomposition) .

Chemical Properties

  • Solubility: Soluble in water and polar organic solvents.
  • Stability: Exhibits high stability under physiological conditions due to saturation at the 5,6 positions.

Relevant analyses confirm that 5,6-dihydro-5-azacytidine maintains structural integrity over time and under various pH conditions .

Applications

Scientific Uses

5,6-Dihydro-5-azacytidine has several applications in scientific research and potential therapeutic contexts:

  1. Epigenetic Research: Used as a tool for studying gene regulation mechanisms through methylation changes.
  2. Cancer Therapy: Investigated for its ability to reactivate silenced tumor suppressor genes and enhance sensitivity to other anticancer agents .
  3. Pharmaceutical Development: Its properties make it suitable for developing new drugs targeting epigenetic modifications in various diseases.
Chemical Identity and Structural Characterization of 5,6-Dihydro-5-azacytidine

Molecular Structure and Stereochemical Configuration

5,6-Dihydro-5-azacytidine (DHAC, NSC 26480) is a synthetic nucleoside analog with the systematic IUPAC name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,5,6-tetrahydro-1,3,5-triazin-2-one [2] [9]. Its molecular formula is C₈H₁₄N₄O₅, yielding a monoisotopic mass of 246.09642 Da and an average molecular weight of 246.22 g/mol for the free base, or 282.68 g/mol for the hydrochloride salt (C₈H₁₄N₄O₅·HCl) commonly used in research [1] [10].

The molecule features a saturated triazine ring resulting from the reduction of the 5,6-bond in the parent 5-azacytidine structure, eliminating the N5-C6 imino double bond [3] [7]. This modification confers distinct electronic properties and chemical reactivity. Stereochemically, DHAC retains the natural β-D-configuration at the glycosidic bond, evidenced by the InChIKey identifier LJIRBXZDQGQUOO-KVTDHHQDSA-N, which specifies the (2R,3R,4S,5R) ribose configuration [2] [9]. This stereochemistry is crucial for substrate recognition by cellular kinases and incorporation into nucleic acids. Canonical SMILES representation further delineates the structure: NC1=NC(=O)N(CN1)[C@H]1OC@HC@@H[C@H]1O [1].

Table 1: Molecular Identity of DHAC and Key Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
5,6-Dihydro-5-azacytidine (DHAC)C₈H₁₄N₄O₅246.2262488-57-7Saturated triazine ring; β-D-ribofuranosyl
5-AzacytidineC₈H₁₂N₄O₅244.21320-67-2Unsaturated triazine ring; β-D-ribofuranosyl
DecitabineC₈H₁₂N₄O₄228.212353-33-5Unsaturated triazine ring; 2'-deoxyribose
ZebularineC₉H₁₂N₂O₆244.203690-10-6Pyrimidin-2-one ring; β-D-ribofuranosyl

Physicochemical Properties: Stability, Solubility, and Hydrolytic Resistance

DHAC distinguishes itself from classical azanucleosides through significantly enhanced hydrolytic stability. The saturation of the 5,6-bond impedes nucleophilic attack at the C6 position—a degradation pathway that rapidly decomposes 5-azacytidine and decitabine in aqueous solutions [1] [3] [10]. Nevertheless, DHAC solutions exhibit time-dependent instability; while solid-state DHAC hydrochloride remains stable for up to 12 months when stored desiccated at -20°C [1], aqueous solutions retain integrity for less than 2 hours under physiological conditions [4]. This necessitates freshly prepared solutions for experimental use.

DHAC hydrochloride demonstrates high water solubility (≥100 mg/mL at 21°C), facilitating its formulation for in vitro and in vivo studies [1] [4] [10]. The compound exists as a white crystalline solid at room temperature, with a melting point between 360–365°F (182–185°C) [4]. Its solubility profile allows direct reconstitution in aqueous buffers without organic co-solvents, contrasting with more lipophilic epigenetic modifiers. Spectroscopic characterization (e.g., UV, NMR) confirms the absence of conjugated double bonds in the triazine ring, contributing to its distinct spectral signature compared to 5-azacytidine [9].

Comparative Analysis with Analogues: 5-Azacytidine, Decitabine, and Zebularine

DHAC belongs to a broader class of nucleoside-based epigenetic modulators but exhibits distinct biochemical and pharmacological behaviors compared to its analogues:

  • Versus 5-Azacytidine: Both compounds incorporate into RNA, but DHAC's saturated triazine ring eliminates the electrophilic reactivity responsible for 5-azacytidine's rapid decomposition. While 5-azacytidine primarily inhibits RNA methylation and disrupts protein synthesis, DHAC shows dual incorporation into DNA and RNA, albeit with reduced potency in DNA hypomethylation [3] [7] [8]. In CCRF-CEM leukemic cells, equitoxic doses of DHAC induced 25–46% DNA hypomethylation versus 40–70% for 5-azacytidine [8] [10].

  • Versus Decitabine (5-Aza-2'-deoxycytidine): Decitabine incorporates exclusively into DNA, enabling more potent DNMT1 inhibition. However, DHAC demonstrates superior pharmacokinetic stability and markedly reduced cytotoxicity at equihypomethylating doses. In HL-60 and CCRF-CEM cells, DHAC achieved comparable demethylation of CDKN2B and THBS1 promoters at concentrations 10–100 times higher than decitabine, yet induced significantly less apoptosis and cell cycle arrest [3] [5] [7]. This therapeutic window positions DHAC as a candidate for prolonged low-dose regimens.

  • Versus Zebularine: Both compounds exhibit enhanced solution stability compared to 5-azacytidine/decitabine. Zebularine (a cytidine deaminase-resistant 2-pyrimidone derivative) achieves demethylation through DNMT trapping but requires substantially higher concentrations (mM range) for biological activity. DHAC demonstrates 2-fold greater hypomethylation efficiency in CDKN2B and THBS1 reactivation at equivalent doses [3] [5] [7].

Table 2: Functional Comparison of Hypomethylating Nucleoside Analogues

Property5,6-Dihydro-5-azacytidine (DHAC)5-AzacytidineDecitabineZebularine
Primary IncorporationRNA > DNARNADNADNA/RNA
Aqueous StabilityModerate (hours)Low (minutes)Low (minutes)High (days)
IC₅₀ for Global DNA Hypomethylation (CCRF-CEM cells)10 µM1 µM0.7 µM100 µM
CDKN2B Demethylation Efficiency70–80%60–75%70–80%~40%
Mechanistic DistinctionReversible DNMT inhibition?DNMT depletionDNMT depletionDNMT trapping

The molecular stability of DHAC, while superior to 5-azacytidine and decitabine, remains insufficient for oral administration—a challenge successfully addressed by prodrug derivatization in its deoxy analogue (KP-1212/KP-1461) for antiviral applications [3]. Nevertheless, DHAC's balance of stability, solubility, and reduced cytotoxicity validates its continued investigation as a tool compound for epigenetic research and a potential scaffold for novel epigenetic therapeutics targeting malignancies resistant to existing hypomethylating agents [3] [5] [10].

Properties

CAS Number

62488-57-7

Product Name

5,6-Dihydro-5-azacytidine

IUPAC Name

6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one

Molecular Formula

C8H14N4O5

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16)

InChI Key

LJIRBXZDQGQUOO-UHFFFAOYSA-N

SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
H > 50 (mg/mL)
pH 4 Acetate buffer > 50 (mg/mL)
pH 9 Borate buffer > 50 (mg/mL)
10% Ethanol > 50 (mg/mL)
95% Ethanol 1 - 3 (mg/mL)
McOH 5 - 10 (mg/mL)
CHCl < 1 (mg/mL)

Synonyms

5,6-dihydro-5'-azacytidine
5,6-dihydro-5-azacytidine
5,6-dihydro-5-azacytidine hydrochloride
DHAC cpd
dihydro-5-azacytidine
NSC 264880
NSC-264880

Canonical SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.